molecular formula C5H9NO3S B595528 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 185423-66-9

3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B595528
CAS No.: 185423-66-9
M. Wt: 163.191
InChI Key: RCADBPVEUXADKB-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-6-oxa-3-azabicyclo[310]hexane is a bicyclic compound characterized by its unique structural features, including a sulfonyl group, an oxygen atom, and a nitrogen atom within a hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the use of sulfur ylides and diazo compounds for cyclopropanation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using metallocarbenes or other reactive intermediates. These methods are optimized for high yield and efficiency, often employing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential antitumor effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane is unique due to its combination of a sulfonyl group, oxygen, and nitrogen within a bicyclic framework. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methylsulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-10(7,8)6-2-4-5(3-6)9-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCADBPVEUXADKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672840
Record name 3-(Methanesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185423-66-9
Record name 3-(Methanesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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